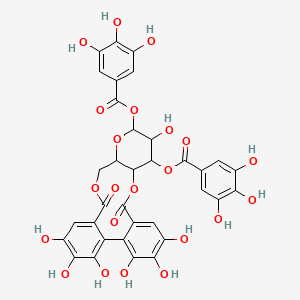
Heterophylliin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heterophylliin A is an ellagitannin monomer isolated from the leaf extract of Corylus heterophylla, a species belonging to the Betulaceae family . Ellagitannins are a type of hydrolyzable tannin, known for their antioxidant properties and potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heterophylliin A is typically isolated from natural sources rather than synthesized in a laboratory setting. The extraction process involves using solvents to separate the compound from the plant material, followed by purification steps such as chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Corylus heterophylla leaves. The process includes harvesting the leaves, drying them, and then using solvents like ethanol or methanol for extraction. The extract is then subjected to various purification techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Heterophylliin A, being an ellagitannin, can undergo several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Hydrolysis: In the presence of acids or bases, this compound can hydrolyze to yield ellagic acid and glucose.
Complexation: It can form complexes with metal ions, which can affect its stability and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Complexation: Metal salts like ferric chloride are used to study complex formation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Hydrolysis: Ellagic acid and glucose.
Complexation: Metal-ellagitannin complexes.
Scientific Research Applications
Heterophylliin A has several scientific research applications, including:
Chemistry: Studying its antioxidant properties and potential as a natural preservative.
Biology: Investigating its role in plant defense mechanisms and its interactions with other biomolecules.
Medicine: Exploring its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Using it as a natural additive in food and cosmetic products due to its antioxidant properties.
Mechanism of Action
The mechanism of action of Heterophylliin A involves its ability to scavenge free radicals, thereby reducing oxidative stress. It interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell proliferation . For example, it can inhibit the activity of enzymes like cyclooxygenase, which are involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
Heterophylliin B, C, D, and E: These are other ellagitannin monomers and dimers isolated from Corylus heterophylla.
Ellagic Acid: A hydrolysis product of ellagitannins, known for its antioxidant and anticancer properties.
Uniqueness
Heterophylliin A is unique due to its specific molecular structure and the particular biological activities it exhibits. While other ellagitannins share similar antioxidant properties, this compound has distinct interactions with molecular targets, making it a valuable compound for specific therapeutic applications .
Properties
CAS No. |
87687-52-3 |
|---|---|
Molecular Formula |
C34H26O22 |
Molecular Weight |
786.6 g/mol |
IUPAC Name |
[3,4,5,12,21,22,23-heptahydroxy-8,18-dioxo-13-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C34H26O22/c35-12-1-8(2-13(36)21(12)41)30(48)55-29-27(47)34(56-31(49)9-3-14(37)22(42)15(38)4-9)53-18-7-52-32(50)10-5-16(39)23(43)25(45)19(10)20-11(33(51)54-28(18)29)6-17(40)24(44)26(20)46/h1-6,18,27-29,34-47H,7H2 |
InChI Key |
NLDMNSXOCDLTTB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















